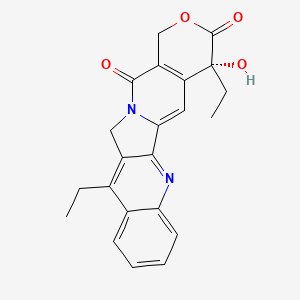

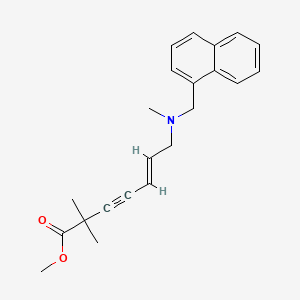

(R)-7-Ethylcamptothecin

Übersicht

Beschreibung

®-7-Ethyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. Camptothecin was first isolated from the Chinese tree Camptotheca acuminata and has since been found in several other plant species. The compound is recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis, making camptothecin and its derivatives valuable in cancer treatment .

Wissenschaftliche Forschungsanwendungen

®-7-Ethyl Camptothecin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase I inhibition and to develop new synthetic methodologies.

Biology: The compound is used in cell biology to study the effects of DNA damage and repair mechanisms.

Medicine: ®-7-Ethyl Camptothecin is investigated for its potential in treating various cancers, including lung, colon, and ovarian cancers. .

Industry: The compound is used in the pharmaceutical industry to develop new anticancer drugs and formulations

Wirkmechanismus

Mode of Action

®-7-Ethyl Camptothecin interacts with its target, TOP1, by stabilizing the covalent binding of TOP1 to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, which can produce potentially lethal double-strand DNA breaks . The compound essentially turns TOP1 into an intracellular poison, leading to apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathways affected by ®-7-Ethyl Camptothecin involve the 2 C -methyl- d -erythritol 4-phosphate pathway and the shikimate pathway . These pathways are involved in the biosynthesis of the monoterpene-secologanin moiety and the quinoline moiety from tryptophan, respectively . The compound’s action on these pathways leads to the formation of potentially lethal double-strand DNA breaks, resulting in apoptosis .

Pharmacokinetics

Studies on camptothecin, a related compound, suggest that it has a prolonged plasma half-life and enhanced distribution to tumor tissue when compared to camptothecin alone . The plasma concentrations and the area under the curve for polymer-bound camptothecin are approximately 100-fold higher than those of unconjugated camptothecin or camptothecin alone .

Result of Action

The result of ®-7-Ethyl Camptothecin’s action is the induction of apoptosis, or programmed cell death . This is achieved through the formation of potentially lethal double-strand DNA breaks, which are a result of the compound’s interaction with TOP1 . This leads to the prevention of cancer cells from dividing and multiplying, ultimately leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-7-Ethyl Camptothecin. For instance, light irradiance has been found to have a negative effect on camptothecin production . Additionally, various environmental and genetic factors, including abiotic and biotic stresses, can regulate the biosynthesis of plant specialized metabolites . Understanding these factors can provide valuable insights into optimizing the production and efficacy of ®-7-Ethyl Camptothecin.

Biochemische Analyse

Biochemical Properties

®-7-Ethyl Camptothecin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly topoisomerase I . The compound stabilizes the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .

Cellular Effects

®-7-Ethyl Camptothecin has profound effects on various types of cells and cellular processes. It influences cell function by interrupting cell division processes . This interruption is achieved through the inhibition of topoisomerase I, which leads to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-7-Ethyl Camptothecin involves the inhibition of DNA topoisomerase I . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Ethyl Camptothecin typically involves the modification of camptothecin. One common method includes the reaction of camptothecin with propionic aldehyde in the presence of glacial acetic acid and ferrous sulfate heptahydrate. This reaction mixture is then treated with sulfuric acid to yield ®-7-Ethyl Camptothecin .

Industrial Production Methods

Industrial production of camptothecin and its derivatives often employs biotechnological approaches. Techniques such as plant tissue culture, cell suspension culture, and genetic manipulation are used to enhance the yield of camptothecin from plant sources. These methods are sustainable and help conserve the source plants .

Analyse Chemischer Reaktionen

Types of Reactions

®-7-Ethyl Camptothecin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the camptothecin molecule, potentially altering its biological activity.

Reduction: Reduction reactions can convert camptothecin derivatives into more active or less toxic forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions are often derivatives of camptothecin with enhanced anticancer properties. These derivatives are designed to improve solubility, reduce toxicity, and increase efficacy in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Camptothecin: The parent compound from which ®-7-Ethyl Camptothecin is derived. It has similar anticancer properties but may differ in solubility and toxicity.

Topotecan: A water-soluble derivative of camptothecin used in the treatment of ovarian and small cell lung cancers.

Irinotecan: Another derivative used primarily for colorectal cancer treatment.

Uniqueness

®-7-Ethyl Camptothecin is unique due to its specific structural modifications, which enhance its solubility and reduce its toxicity compared to camptothecin. These modifications make it a more effective and safer option for cancer treatment .

Eigenschaften

IUPAC Name |

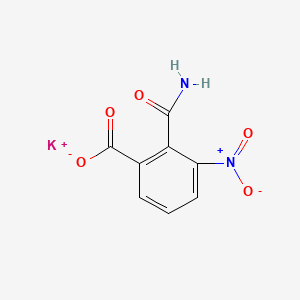

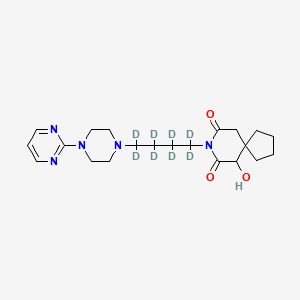

(19R)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652572 | |

| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217633-65-2 | |

| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)